3-(4-Methoxyphenyl)propionyl chloride
Overview
Description
The compound 3-(4-Methoxyphenyl)propionyl chloride is a chemical entity that has not been directly studied in the provided papers. However, related compounds with the 4-methoxyphenyl moiety have been synthesized and characterized, indicating the interest in this functional group due to its potential applications in various fields such as antimicrobial and antioxidant activities, as well as its role in crystallography and photochemistry .
Synthesis Analysis
The synthesis of compounds related to 3-(4-Methoxyphenyl)propionyl chloride involves multi-step reactions, often starting with substituted benzaldehydes or acetophenones. For instance, the synthesis of (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one was achieved and characterized using spectroscopic techniques and X-ray diffraction . Similarly, other compounds with the 4-methoxyphenyl group were synthesized using Claisen–Schmidt condensation reactions and other organic synthesis methods .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were elucidated using X-ray diffraction techniques, revealing details such as crystal systems, space groups, and unit cell parameters. For example, the crystal structure of a related compound was determined to be in the orthorhombic crystal system with specific unit cell parameters . Another compound crystallized in the triclinic crystal class . These studies provide insights into the molecular geometry and arrangement of atoms within the crystals.
Chemical Reactions Analysis
The chemical reactivity of the synthesized compounds was studied using various spectroscopic methods and theoretical calculations. Density functional theory (DFT) was employed to calculate molecular geometry, vibrational frequencies, and chemical reactivity parameters, which showed good agreement with experimental data . Additionally, the photochemistry of methoxyphenyl derivatives was examined, revealing the involvement of triplet states and the occurrence of SN1 reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing the 4-methoxyphenyl group were investigated through experimental and theoretical studies. The synthesized compounds displayed moderate antimicrobial activity against selected pathogens and were also evaluated for their antioxidant activities . The thermal stability and spectroscopic properties were also characterized, providing information on the dehydration and decomposition temperatures, as well as infrared and NMR spectral data .
Scientific Research Applications
Chemical Synthesis and Biological Applications
3-(4-Methoxyphenyl)propionyl chloride is utilized in chemical synthesis, particularly in the formation of acylchlorides and the subsequent acylation of amines. This process was demonstrated in the synthesis of 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. These synthesized compounds exhibited weak antibacterial activity, showcasing the potential for 3-(4-Methoxyphenyl)propionyl chloride in developing compounds with biological applications (Arutyunyan et al., 2014).
Photochemistry and Solvent Interactions
The compound plays a role in the study of photochemistry, particularly in the behavior of isomeric methoxyphenyl chlorides and phosphates in various solvents. It was found that the nature of the solvent plays a crucial role in determining the behavior of these compounds, with implications for understanding and controlling chemical reactions in different environments (Dichiarante et al., 2007).
Polymer Research
In the field of polymer research, the compound contributes to the development of novel cationic polymers that can switch to a zwitterionic form upon light irradiation. This feature opens up possibilities in DNA condensation and release, and in altering the antibacterial activity of substances (Sobolčiak et al., 2013).
Sensor Development
3-(4-Methoxyphenyl)propionyl chloride is used in the development of sensors, as seen in the creation of a Tb3+ selective electrode. This electrode showed promise in the recovery of Tb3+ from various samples, highlighting the compound's role in analytical applications (Zamani et al., 2008).
Safety And Hazards
This compound is considered hazardous. It causes severe skin burns and eye damage, and it may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye/face protection . It should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-(4-methoxyphenyl)propanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVJPHCAWYRYCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448790 | |
Record name | 3-(4-Methoxyphenyl)propionyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)propionyl chloride | |
CAS RN |
15893-42-2 | |
Record name | 3-(4-Methoxyphenyl)propionyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.